![molecular formula C23H27ClN2O4 B2752248 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid;hydrochloride CAS No. 2248279-29-8](/img/structure/B2752248.png)

2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

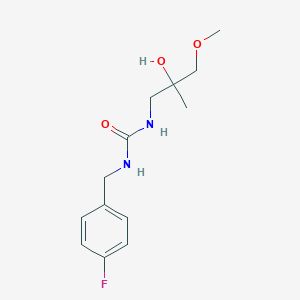

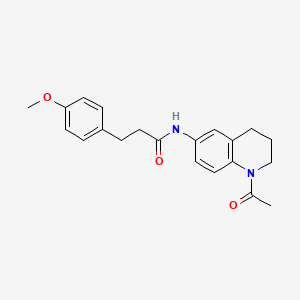

The compound “2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid;hydrochloride” is a complex organic molecule. It is also known as ({N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl}amino)methyl acetate . It is used in various chemical reactions and has several applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of this compound is complex. The InChI code for this compound is1S/C22H23NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) . This indicates the presence of 22 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule . Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 365.43 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is employed to protect hydroxy-groups during the synthesis of complex molecules, such as nucleic acids. This protection strategy allows for the selective removal of the Fmoc group under mild base conditions without affecting other sensitive functional groups, facilitating the synthesis of an octathymidylic acid fragment as an example of its application in nucleotide synthesis (Gioeli & Chattopadhyaya, 1982).

Facilitating the Synthesis of N-alkylhydroxamic Acids

The Fmoc group is also pivotal in the development of solid-phase synthesis approaches for N-alkylhydroxamic acids. This process involves the preparation of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines and their subsequent condensation, demonstrating the versatility of the Fmoc group in facilitating the synthesis of structurally diverse hydroxamic acids, which are valuable in medicinal chemistry (Mellor & Chan, 1997).

Chemoselective Peptide Synthesis

The Fmoc group's chemoselectivity and stability under various conditions make it an indispensable tool in peptide synthesis. Its ability to be selectively removed under specific conditions while leaving other protective groups intact facilitates the stepwise construction of peptides, highlighting its significant role in the synthesis of biologically relevant molecules (Paquet, 1982).

Synthesis of Polyamides and Polyimides

The Fmoc group contributes to the synthesis of advanced polymeric materials, such as aromatic polyamides and polyimides, derived from fluorenyl compounds. These materials exhibit high thermal stability and solubility in organic solvents, making them suitable for various applications, including the production of high-performance plastics and films (Yang & Lin, 1993).

Development of Molecular Probes and Sensors

Fluorene derivatives, including those utilizing the Fmoc group, are utilized in the development of molecular probes and sensors. These compounds exhibit fluorescence properties that can be tailored for specific applications, such as the detection of metal ions in biological and environmental samples. The versatility of fluorene derivatives in sensor development underscores the broad utility of the Fmoc group in scientific research (Bekere et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4.ClH/c1-24(14-22(26)27)16-10-12-25(13-11-16)23(28)29-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21;/h2-9,16,21H,10-15H2,1H3,(H,26,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYGGWHZDTWICG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide](/img/structure/B2752168.png)

![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2752173.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)

![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2752185.png)

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)